4-[(trimethylsilyl)methyl]Phenol
Description
Structure
3D Structure
Properties
CAS No. |
101224-30-0 |
|---|---|
Molecular Formula |
C10H16OSi |
Molecular Weight |
180.32 g/mol |
IUPAC Name |
4-(trimethylsilylmethyl)phenol |
InChI |
InChI=1S/C10H16OSi/c1-12(2,3)8-9-4-6-10(11)7-5-9/h4-7,11H,8H2,1-3H3 |
InChI Key |
DQFYMUKXVRYXPU-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CC1=CC=C(C=C1)O |
Canonical SMILES |
C[Si](C)(C)CC1=CC=C(C=C1)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Direct Synthetic Routes to 4-[(trimethylsilyl)methyl]Phenol and Derivatives
Direct methods for synthesizing this compound and its derivatives often rely on the strategic introduction of the trimethylsilylmethyl group onto a pre-existing phenolic structure or the modification of the phenolic hydroxyl group.
Magnesium-mediated reactions, particularly those involving Grignard reagents, are a cornerstone for forming carbon-carbon bonds. The synthesis of the key reagent, (trimethylsilyl)methylmagnesium chloride, is a well-established procedure. It is prepared by reacting (chloromethyl)trimethylsilane with magnesium turnings in anhydrous ether. orgsyn.org This Grignard reagent is a potent nucleophile, capable of introducing the (trimethylsilyl)methyl group.
While direct magnesium-mediated synthesis of this compound is not extensively detailed in the provided literature, related magnesium-mediated approaches for phenol (B47542) functionalization are known. For instance, phenols can be deprotonated using magnesium methoxide, which, after the removal of methanol, can undergo ortho-specific formylation with paraformaldehyde. rsc.org This highlights the utility of magnesium in activating the phenol ring for electrophilic substitution. The adaptation of such a strategy using a suitable electrophile could potentially lead to the desired product.
A plausible, though not explicitly documented, route could involve the reaction of (trimethylsilyl)methylmagnesium chloride with a suitably protected 4-halophenol in a cross-coupling reaction or its reaction with a 4-hydroxy-substituted benzaldehyde followed by reduction.
The phenolic hydroxyl group in this compound is a versatile handle for creating a wide array of derivatives through silylation and acylation.
Silylation: The hydroxyl group of phenols can be readily converted into a silyl (B83357) ether. wikipedia.orgresearchgate.net This transformation is typically achieved using a silylating agent like trimethylsilyl (B98337) chloride (TMSCl) in the presence of a base such as triethylamine or pyridine. wikipedia.orgresearchgate.net This serves two primary purposes:
Protection: The trimethylsilyl (TMS) group acts as a protecting group for the hydroxyl functionality, rendering it inert to certain reaction conditions during multi-step syntheses. wikipedia.orgsmolecule.com This protection is advantageous due to the ease of both its installation and its subsequent removal under mild acidic conditions or with fluoride reagents. wikipedia.orgsmolecule.com
Derivatization for Analysis: The resulting trimethylsiloxy derivatives are more volatile and less polar than the parent phenols, making them more amenable to analysis by gas chromatography (GC) and mass spectrometry (MS). wikipedia.orgsmolecule.com
Acylation: Acylation involves the reaction of the phenolic hydroxyl group with an acylating agent, such as an acid anhydride or acyl chloride, to form a phenolic ester. rsc.org This reaction can be catalyzed by various reagents. For example, a highly efficient method utilizes polyvinylpolypyrrolidone-bound boron trifluoride (PVPP-BF3) with acetic anhydride under mild, heterogeneous conditions to produce acetate esters in excellent yields. researchgate.net Acylation is a common strategy for modifying the biological or physical properties of phenolic compounds. nih.gov
| Transformation | Reagents | Purpose | Reference |
|---|---|---|---|
| Silylation (Protection) | Trimethylsilyl chloride (TMSCl), Base (e.g., pyridine, triethylamine) | Temporarily block the reactive hydroxyl group during synthesis. | wikipedia.org |
| Silylation (Analysis) | Bis(trimethylsilyl)acetamide (BSA) or other silylating agents | Increase volatility for GC-MS analysis. | wikipedia.orgsmolecule.com |
| Acylation (Acetylation) | Acetic anhydride, PVPP-BF3 | Formation of phenolic acetate esters. | researchgate.net |
| Acylation (General) | Organic salts, Diethylaminosulfur trifluoride (DAST) | Formation of various phenolic esters under mild conditions. | rsc.org |
Synthesis of Related Trimethylsilyl-Containing Phenolic Structures
The construction of phenolic structures containing trimethylsilyl groups can be achieved through methods that build the aromatic ring itself using silicon-based synthons or by introducing the silyl group onto a pre-formed aromatic system.
Silyl synthons are versatile reagents in organic synthesis. A notable strategy involves a one-pot, sequential metal-catalyzed reductive ortho-C–H silylation of phenols. nih.gov This method utilizes disubstituted silyl synthons and phenyl acetates with traceless acetal directing groups. The process involves an Iridium-catalyzed hydrosilylation followed by a Rhodium-catalyzed C–H silylation to yield dioxasilines. Subsequent nucleophilic addition to the silicon atom removes the directing group and reveals the unmasked, ortho-silylated phenol product. nih.gov This methodology allows for the preparation of multi-substituted arenes and provides access to versatile 1,2,3-trisubstituted arenes that are otherwise difficult to synthesize. nih.gov Although this method focuses on ortho-silylation directly on the ring, it exemplifies the power of silyl synthons in the regiocontrolled functionalization of phenols.
Introducing the trimethylsilylmethyl group onto aromatic rings is a key step in synthesizing compounds like this compound. A direct and powerful method involves the use of (trimethylsilyl)methylmagnesium chloride. orgsyn.org This Grignard reagent can be coupled with aromatic halides in the presence of a suitable catalyst.
Another approach involves the functionalization of a pre-existing methyl group on an aromatic ring. For instance, o-[(trimethylsilyl)methyl]benzyl alcohol can be synthesized from 2-methylbenzyl alcohol by reaction with n-butyllithium and chlorotrimethylsilane. acs.org This alcohol can then be converted to the corresponding bromide, which serves as a precursor for other derivatives. acs.org This sequence demonstrates a pathway to introduce the trimethylsilylmethyl group adjacent to an aromatic ring by silylating an activated benzylic position.
Furthermore, a highly chemoselective synthesis of trimethylsilylmethylnitroarenes has been developed, showcasing methods to introduce this functional group onto nitro-substituted aromatic systems. acs.org
Strategic Use as an Organic Synthesis Building Block
This compound is a valuable building block in organic synthesis due to the distinct reactivity of its functional groups. smolecule.com
The trimethylsilylmethyl group offers unique synthetic utility. For example, o-[(trimethylsilyl)methyl]benzyl p-tolyl sulfone, a related structure, is used as a precursor to generate substituted o-quinodimethanes via fluoride ion-induced 1,4-elimination. acs.org These highly reactive intermediates can then participate in cycloaddition reactions with dienophiles to construct substituted tetrahydronaphthalene ring systems. acs.org This demonstrates how the trimethylsilylmethyl group can facilitate specific and powerful chemical transformations.
The compound has also been utilized as a key intermediate in the synthesis of more complex molecules with potential biological activity. A notable example is its use in the synthesis of silafibrate, a silicon-containing derivative of the lipid-lowering drug clofibrate. researchgate.net In this synthesis, the trimethylsilyl group replaces a chlorine atom on the phenoxy ring, illustrating the use of this compound to introduce a bioisosteric replacement in drug design. researchgate.net
| Precursor Structure | Key Transformation | Resulting Structure/Application | Reference |
|---|---|---|---|
| o-[(trimethylsilyl)methyl]benzyl sulfone | Fluoride-induced 1,4-elimination | Generation of o-quinodimethanes for cycloadditions. | acs.org |
| This compound | Intermediate in multi-step synthesis | Synthesis of silafibrate, a clofibrate analog. | researchgate.net |
| Phenols with trimethylsilyl groups | Oxidative polymerization | Formation of poly(phenyleneoxide) copolymers. | elsevierpure.com |
Mechanistic Insights and Reactivity Studies
Intramolecular Rearrangements Involving Silyl (B83357) Groups
The presence of the trimethylsilyl (B98337) group in close proximity to the phenolic hydroxyl group allows for a range of fascinating intramolecular rearrangements. These reactions are often driven by the high affinity of silicon for oxygen and can be triggered under various conditions.
Silyl Migration and Brook Rearrangement in Silylphenols
One of the most significant intramolecular rearrangements involving silicon is the Brook rearrangement, which describes the migration of a silyl group from a carbon atom to an oxygen atom. rsc.orgresearchgate.net This process can be initiated under basic, thermal, or photolytic conditions. rsc.org For a compound like 4-[(trimethylsilyl)methyl]phenol, a chemistryviews.orgresearchgate.net-Brook rearrangement could theoretically occur, although rsc.orgchemistryviews.org-migrations are more common. researchgate.net
The general mechanism for an anionic Brook rearrangement begins with the deprotonation of the hydroxyl group to form an alkoxide. This is followed by an intramolecular nucleophilic attack of the resulting oxyanion on the silicon atom, leading to the formation of a pentacoordinate silicon intermediate. researchgate.netwikipedia.org Subsequent cleavage of the carbon-silicon bond results in a carbanion and a silyl ether. researchgate.net The primary driving force for this rearrangement is the formation of the thermodynamically stable silicon-oxygen bond. researchgate.net
Table 1: Key Features of the Anionic Brook Rearrangement
| Feature | Description |
| Reaction Type | Anionic intramolecular migration of a silyl group from carbon to oxygen. |
| Initiation | Typically base-mediated deprotonation of a hydroxyl group. |
| Key Intermediate | Pentacoordinate silicon species. researchgate.netwikipedia.org |
| Driving Force | Formation of a strong silicon-oxygen bond. researchgate.net |
| Stereochemistry | Retention of configuration at a chiral silicon center. |
While direct experimental studies on the Brook rearrangement of this compound are not extensively documented in readily available literature, the principles established for other α- and β-silyl alcohols provide a strong basis for predicting its potential reactivity under suitable basic conditions. The reverse reaction, known as the retro-Brook rearrangement, involves the migration of a silyl group from an oxygen atom to a carbon atom and is also a known process. rsc.orgnih.gov
Concerted Cycloaddition and Intramolecular Silyl Group Translocation
Intramolecular cycloaddition reactions can be coupled with the translocation of a silyl group. While not directly reported for this compound, studies on related systems, such as the intramolecular [3+2] cycloaddition of silyl nitronates tethered to a vinylsilyl group, demonstrate the feasibility of such concerted processes. nih.gov In these reactions, the silyl group can migrate during the formation of a new ring system.
Theoretical studies on other systems have shown that cycloaddition reactions can proceed through a stepwise mechanism involving the initial migration of a silyl group to form a reactive intermediate, which then undergoes the cycloaddition. researchgate.net For instance, a silyl group migration could precede a [3+3] cycloaddition to form substituted phenols. These examples highlight the potential for the trimethylsilylmethyl group in this compound to participate in complex, concerted, or stepwise intramolecular reactions leading to novel cyclic structures.
Electrophilic and Nucleophilic Reactions of Phenolic Moieties
The phenolic ring of this compound is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity of these reactions being influenced by the directing effects of the hydroxyl and trimethylsilylmethyl groups.
Regioselective Functionalization of Phenols
The hydroxyl group of a phenol (B47542) is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. The trimethylsilylmethyl group, being a para-substituent, means that electrophilic attack will be directed to the positions ortho to the hydroxyl group. The regioselectivity of such reactions can be very high.
For example, the bromination of phenols can be achieved with high regioselectivity. The use of trimethylsilyl bromide (TMSBr) in the presence of bulky sulfoxides has been shown to be an effective method for the para-bromination of phenols, with the high selectivity attributed to the formation of a hydrogen bond between the phenol and the thioether byproduct, sterically favoring para-attack. researchgate.netchemistryviews.org While this compound is already substituted at the para position, this highlights the subtle interplay of reagents and directing groups in controlling the outcome of electrophilic substitution on phenols.
C-H Arylation Mechanisms
The direct C-H arylation of phenols is a powerful tool for the synthesis of biaryl compounds. The mechanism of these reactions often involves the use of a directing group to achieve high regioselectivity. While the hydroxyl group itself can act as a directing group, its effectiveness can be limited. To overcome this, the hydroxyl group is often converted into a more effective directing group, such as a silyl ether.
Palladium-catalyzed C-H activation directed by a silanol (B1196071) group has been demonstrated for the synthesis of catechols from phenols. This process involves an initial C-H oxygenation directed by the silanol, followed by cyclization and desilylation. This illustrates how a silicon-containing group can be used to control the regioselectivity of C-H functionalization on a phenolic ring.
Radical Reactions and Photochemical Pathways
The trimethylsilylmethyl group can also influence the radical and photochemical reactivity of the phenol. The benzylic C-H bonds of the methyl group are susceptible to radical abstraction, and the aromatic system can participate in photochemical rearrangements.
Free-radical halogenation is a common reaction for alkyl-substituted aromatic compounds. In the case of this compound, radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation, would be expected to occur at the benzylic position due to the stability of the resulting benzylic radical. wikipedia.org The general mechanism for free-radical halogenation involves initiation, propagation, and termination steps.
Table 2: General Mechanism of Free-Radical Benzylic Bromination
| Step | Description |
| Initiation | Homolytic cleavage of the bromine source (e.g., Br₂) to form bromine radicals. |
| Propagation | A bromine radical abstracts a benzylic hydrogen atom to form HBr and a stabilized benzylic radical. The benzylic radical then reacts with another molecule of the bromine source to form the product and a new bromine radical. |
| Termination | Combination of any two radical species. |
Photochemical reactions of phenols can lead to a variety of products through rearrangements or the generation of reactive intermediates. The photo-Fries rearrangement, for example, involves the photochemical conversion of phenolic esters to hydroxy aryl ketones via a radical mechanism. While this compound itself does not have an ester group, this reaction highlights a common photochemical pathway for phenol derivatives.
Studies on the photochemistry of benzyltrimethylsilane (B1265640), a related compound, have shown that UV photolysis can lead to the formation of α-trimethylsilylbenzyl radicals and benzyltrimethylsilane radical cations. rsc.org The specific pathway is dependent on the solvent. rsc.org This suggests that photolysis of this compound could potentially lead to the formation of a benzylic radical at the trimethylsilylmethyl group, which could then undergo further reactions.
Phenolate (B1203915) Anion Reactivity in Excited States
The formation of the phenolate anion of this compound significantly alters its reactivity, particularly in the excited state. Upon deprotonation, the phenolate anion exhibits a heightened tendency for single-electron transfer (SET) reactions, as the resulting phenoxyl radical is stabilized by electron delocalization across the aromatic ring. nih.gov The acidity of phenols increases upon excitation from the ground state (S₀) to the first excited singlet state (S₁), a phenomenon attributed primarily to changes in the electronic structure of the deprotonated species. researchgate.net For the phenolate anion, the S₀ to S₁ transition often has charge-transfer character, which can influence its interaction with solvents and its subsequent reaction pathways. researchgate.net
The excited-state dynamics of phenolate anions can be complex, involving competition between different decay pathways. nih.govrsc.org For instance, in systems like the green fluorescent protein (GFP) chromophore, which contains a phenolate moiety, de-excitation can proceed through competing torsional modes. nih.gov The nature of the substituents on the phenolate ring plays a crucial role in directing this reactivity. Electron-donating groups can influence the potential energy surfaces of the excited state, potentially favoring one decay channel over another. nih.gov In the case of this compound, the trimethylsilylmethyl group, being electron-donating, is expected to influence these excited-state pathways, although specific experimental studies on this molecule are not prevalent. The study of radical anions using techniques like time-resolved photofragment depletion spectroscopy has begun to unravel these complex dynamics, showing that ultrafast internal conversion can be followed by either bond dissociation or slower decomposition processes. nih.gov
Copper-Catalyzed Processes Involving Alkylsilyl Peroxides
Copper catalysts are highly effective in mediating reactions of phenols, including oxidation and cross-coupling. nih.govnih.gov A notable reaction is the copper-catalyzed transformation involving alkylsilyl peroxides. Research has shown that in the presence of a copper catalyst, alkylsilyl peroxides can serve as a source of alkyl radicals. acs.org This process enables C(sp)–C(sp³) coupling reactions, for instance between terminal alkynes and the alkylsilyl peroxide. acs.org
The proposed mechanism for these transformations involves the generation of an alkyl radical from the alkylsilyl peroxide, facilitated by the copper catalyst. acs.org This radical can then participate in various coupling reactions. While direct studies on this compound with alkylsilyl peroxides are limited, the principles of copper-catalyzed reactions of phenols provide a framework for predicting its behavior. For example, copper-catalyzed monooxygenation of phenols to o-quinones is a well-established process that proceeds through a mononuclear pathway. nih.gov This mechanism involves the formation of a Cu(II)-semiquinone complex, which initiates the catalytic cycle. nih.gov It is plausible that this compound could undergo similar copper-catalyzed oxidations or cross-coupling reactions, where the silyl group might influence the reaction's efficiency and regioselectivity.
Hydroxylation Mechanisms in Phenol Degradation Studies
The degradation of phenolic compounds is a critical environmental process, often initiated by hydroxylation. In biological systems, microorganisms like Pseudomonas fluorescens degrade phenol by first dihydroxylating the benzene (B151609) ring to form a catechol derivative. researchgate.net Fungi can also metabolize phenols through hydroxylation at either the ortho or para position, leading to catechol or hydroquinone, respectively. researchgate.net These intermediates are then subject to ring cleavage.
In chemical systems, direct hydroxylation of arenes to phenols is a challenging but highly desirable transformation. Vanadium-containing zeolites have been shown to catalyze the hydroxylation of benzene and substituted arenes to their corresponding phenols with high efficiency and selectivity, using hydrogen peroxide as the oxidant. nih.gov This reaction proceeds rapidly via a non-radical mechanism, thought to involve an in situ generated diperoxo V(IV) species. nih.gov Another pathway for phenol degradation involves its initial conversion to phenylphosphate. researchgate.net For this compound, degradation would likely commence with hydroxylation of the aromatic ring, directed by the existing hydroxyl and trimethylsilylmethyl groups.
Metal-Catalyzed Transformations and Complexation Effects
Reactivity with Hydroxy Compounds in the Presence of Catalysts
The phenolic hydroxyl group of this compound can engage in various metal-catalyzed transformations with other hydroxy compounds, such as alcohols or hydrogen peroxide. For instance, the alkylation of phenols with alcohols can be catalyzed by metal oxides. rsc.org Another key reaction is the oxidation of phenols using hydrogen peroxide, catalyzed by copper-containing zeolites like Cu/ZSM5 and Cu/Y5. bibliotekanauki.pl These catalysts facilitate the conversion of phenols into products like catechol and hydroquinone. researchgate.net
The mechanism often involves the coordination of the phenol to the metal center. rsc.org In the case of ruthenium-catalyzed alkylation of phenols with aldehydes, a Ru-phenoxo complex is formed, which then reacts with the aldehyde. rsc.org Similarly, iron-porphyrin catalysts mediate the ortho-alkylation of phenols by first coordinating to the phenolic hydroxyl group to form an Fe-phenolate species. rsc.org These examples highlight that the reactivity of the phenolic -OH group in this compound can be effectively harnessed in the presence of suitable metal catalysts to react with other hydroxyl-containing molecules.
Influence of Metal Complexation on Reactivity
The coordination of this compound to a metal center can profoundly influence its reactivity. The formation of a metal-phenolate complex is a key step in many catalytic processes, including oxidations and cross-coupling reactions. rsc.orgresearchgate.net The geometry and electronic structure of the metal complex play a crucial role in determining the reaction outcome. For example, the mechanism of phenol oxidation by copper(II)-halide complexes depends on the phenol's substituents; electron-donating groups favor a concerted proton/electron transfer (CPET) mechanism. rsc.org
Metal complexation can enhance catalytic activity and selectivity. Transition metal complexes embedded within zeolites have shown superior performance in phenol hydroxylation compared to the neat complexes. orientjchem.org The choice of ligands coordinated to the metal is also critical, as they modulate the steric and electronic environment of the metal center, thereby influencing the binding of the phenol and the subsequent catalytic steps. nih.gov For this compound, complexation to a metal could facilitate electron transfer processes or activate the molecule for nucleophilic or electrophilic attack, depending on the nature of the metal and its ligand sphere. nih.govorientjchem.org
Steric and Electronic Effects of the Trimethylsilylmethyl Group
The trimethylsilylmethyl group, -CH₂Si(CH₃)₃, exerts both steric and electronic effects that are crucial to the reactivity of this compound. These effects are distinct from those of a trimethylsilyl group directly attached to the aromatic ring due to the insulating methylene (B1212753) (-CH₂-) spacer.
Electronic Effects: The trimethylsilylmethyl group is generally considered to be electron-donating. This is primarily due to hyperconjugation (σ-C-Si bond donation) and a weak inductive effect. The electron-releasing nature of this group increases the electron density on the aromatic ring, particularly at the ortho and para positions. This activation makes the ring more susceptible to electrophilic aromatic substitution. The electronic influence of a substituent can be quantified using Hammett constants (σ). wikipedia.orgresearchgate.net While specific Hammett constants for the p-CH₂SiMe₃ group are not widely tabulated in simple compilations units.itviu.ca, related silyl groups show negative σ values, indicating their electron-donating character. pitt.edu This electronic donation stabilizes cationic intermediates formed during electrophilic attack and influences the acidity of the phenolic proton. ncert.nic.in
Below is a table summarizing the types of effects exerted by the trimethylsilylmethyl group.
| Effect Type | Description | Impact on Reactivity |
| Electronic (Inductive) | Weak electron donation from the silicon through the sigma bonds. | Activates the aromatic ring towards electrophilic substitution. |
| Electronic (Hyperconjugation) | Donation of electron density from the C-Si σ-bond into the aromatic π-system. This is a significant electron-donating effect. | Strongly activates the ring, stabilizes carbocationic intermediates. |
| Steric | The physical bulk of the group. | Can direct incoming reagents away from adjacent positions and influence interactions with catalysts. |
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for elucidating the precise structure of a molecule in solution. By probing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Proton NMR spectroscopy of 4-[(trimethylsilyl)methyl]phenol would be expected to show distinct signals corresponding to the different sets of chemically non-equivalent protons in the molecule. The position of these signals (chemical shift, δ), their multiplicity (splitting pattern), and their integrated area provide a detailed map of the proton framework.
The key proton environments in this compound are:
Trimethylsilyl (B98337) (TMS) group protons: The nine protons of the three methyl groups attached to the silicon atom are chemically equivalent due to free rotation. They would appear as a sharp, strong singlet, as there are no adjacent protons to cause splitting. This signal is characteristically found at a very high-field (low ppm) region, typically around δ 0.0 ppm.
Methylene (B1212753) bridge protons (-CH₂-): The two protons of the methylene group linking the silicon atom to the phenyl ring are also equivalent. They would appear as a singlet, deshielded by the adjacent aromatic ring, placing their resonance downfield compared to the TMS protons.
Aromatic protons: The para-substituted benzene (B151609) ring gives rise to a characteristic AA'BB' system. The two protons ortho to the hydroxyl group (H-2, H-6) are chemically equivalent, as are the two protons ortho to the silylmethyl group (H-3, H-5). These would appear as two distinct doublets. The protons closer to the electron-donating hydroxyl group are expected to be more shielded (appear at a lower chemical shift) than those closer to the silylmethyl group.
Hydroxyl proton (-OH): The phenolic hydroxyl proton signal can vary in chemical shift (typically δ 4-7 ppm) and appearance. It is often a broad singlet due to hydrogen bonding and rapid chemical exchange with solvent or trace water. Its position can be confirmed by a "D₂O shake," where adding a drop of deuterium (B1214612) oxide to the NMR tube results in the disappearance of the -OH signal due to proton-deuterium exchange.
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Si(CH ₃)₃ | ~ 0.0 | Singlet | 9H |
| Ar-CH ₂-Si | ~ 2.0 - 2.5 | Singlet | 2H |
| Ar-OH | ~ 4.0 - 7.0 | Broad Singlet | 1H |
| Aromatic H (ortho to -OH) | ~ 6.7 - 7.0 | Doublet | 2H |
| Aromatic H (ortho to -CH₂Si) | ~ 7.0 - 7.3 | Doublet | 2H |
Note: These are approximate values and can be influenced by the solvent and concentration.
Carbon-13 NMR provides direct information about the carbon skeleton of a molecule. In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak, allowing for a direct count of non-equivalent carbons.
For this compound, the following signals are expected:
Trimethylsilyl carbons: The three methyl carbons of the TMS group are equivalent and will produce a single, sharp signal at a high-field position (low ppm value), typically below δ 5 ppm.
Methylene bridge carbon: The carbon of the -CH₂- group will appear at a distinct chemical shift.
Aromatic carbons: Due to the molecule's symmetry, four distinct signals are expected for the six aromatic carbons.
C1 (ipso-carbon, attached to -OH): This carbon is significantly deshielded by the electronegative oxygen and appears at a low field, often around δ 155 ppm.
C2/C6 (ortho to -OH): These two equivalent carbons will give a single signal.
C3/C5 (meta to -OH): These two equivalent carbons will also produce a single signal.
C4 (ipso-carbon, attached to -CH₂Si): The signal for this carbon will be distinct from the others.
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| Si(C H₃)₃ | ~ 0 - 5 |
| Ar-C H₂-Si | ~ 20 - 30 |
| Aromatic C 3/C 5 | ~ 125 - 130 |
| Aromatic C 2/C 6 | ~ 115 - 120 |
| Aromatic C 4 | ~ 130 - 140 |
| Aromatic C 1 (-OH) | ~ 150 - 160 |
Note: These are approximate values based on typical shifts for substituted phenols and silyl (B83357) compounds.
While one-dimensional NMR provides fundamental structural data, two-dimensional (2D) NMR experiments can establish definitive connectivity between atoms. For a molecule like this compound, these techniques would confirm the assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this molecule, a COSY spectrum would show a cross-peak between the two different aromatic proton doublets, confirming their adjacent positions on the ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the carbons they are directly attached to. It would definitively link the proton signals for the TMS, methylene, and aromatic C-H groups to their corresponding carbon signals in the ¹³C spectrum.
The chemical shifts in both ¹H and ¹³C NMR spectra are reported in parts per million (ppm) relative to a standard reference compound. The universally accepted primary internal standard for organic solvents is Tetramethylsilane (TMS), Si(CH₃)₄ .
TMS is chosen for several key reasons:
It provides a single, sharp resonance peak in both ¹H and ¹³C NMR because all 12 protons and all 4 carbons are chemically equivalent, respectively.
Its protons and carbons are highly shielded, meaning its signals appear at a higher magnetic field (further "upfield") than most other organic compounds. This positioning, defined as 0.0 ppm, minimizes the chance of the reference signal overlapping with sample signals.
It is chemically inert and unlikely to react with the vast majority of samples.
It is soluble in most common deuterated organic solvents and is highly volatile, allowing for easy removal from the sample after analysis.
All chemical shifts (δ) in the spectra of this compound are measured and reported based on the frequency difference from the TMS signal, providing a consistent and reproducible scale for structural interpretation.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy measures the absorption of energy by a molecule in the infrared region of the electromagnetic spectrum, corresponding to the vibrations of its chemical bonds. These vibrations are specific to the types of bonds and functional groups present.
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. The spectrum of this compound would exhibit several characteristic absorption bands that confirm its structure.
Key expected vibrational frequencies include:
O-H Stretch: A prominent, strong, and broad absorption band is expected in the region of 3600-3200 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl group. The broadness is a result of intermolecular hydrogen bonding.
Aromatic C-H Stretch: Absorption bands for the stretching of C-H bonds on the benzene ring typically appear just above 3000 cm⁻¹.
Aliphatic C-H Stretch: The C-H bonds of the trimethylsilyl's methyl groups and the methylene bridge will show strong stretching absorptions in the 2960-2850 cm⁻¹ region.
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring give rise to a series of characteristic absorptions, often of medium to sharp intensity, in the 1610-1450 cm⁻¹ region.
Si-CH₃ and Si-CH₂ Vibrations: The presence of the trimethylsilyl group is confirmed by a strong, characteristic absorption band around 1250 cm⁻¹ (symmetric CH₃ deformation) and other bands in the 860-760 cm⁻¹ region (CH₃ rocking and Si-C stretching).
C-O Stretch: A strong band corresponding to the stretching of the phenolic C-O bond is expected in the 1260-1180 cm⁻¹ region.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Phenolic O-H | Stretch | 3600 - 3200 | Strong, Broad |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H | Stretch | 2960 - 2850 | Strong |
| Aromatic C=C | Stretch | 1610 - 1450 | Medium to Sharp |
| Phenolic C-O | Stretch | 1260 - 1180 | Strong |
| Si-CH₃ | Symmetric Deformation | ~ 1250 | Strong |
| Si-C | Stretch / CH₃ Rock | 860 - 760 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes electrons to be promoted from a lower energy ground state to a higher energy excited state. libretexts.org This technique is fundamental for analyzing compounds containing chromophores—parts of a molecule that absorb light. In this compound, the primary chromophore is the substituted phenol (B47542) ring.
The absorption of UV radiation by the phenol moiety results in electronic transitions of its π-electrons. libretexts.org The key transitions for this type of molecule are:
π → π* Transitions: These are high-energy transitions where an electron from a π bonding orbital is excited to a π* antibonding orbital. Aromatic systems like the benzene ring in this compound exhibit strong absorptions due to these transitions.
n → π* Transitions: This transition involves the excitation of an electron from a non-bonding orbital (n), such as one of the lone pairs on the hydroxyl oxygen, to a π* antibonding orbital of the aromatic ring. These transitions are generally weaker than π → π* transitions.
The presence of substituents on the benzene ring, including the hydroxyl group and the (trimethylsilyl)methyl group, influences the energy of these transitions and thus the wavelength of maximum absorbance (λmax). The study of aromatic amino acids like tyrosine, which contains a phenol group, demonstrates the utility of UV spectroscopy in analyzing such chromophores within larger molecules. libretexts.org
Table 2: Electronic Transitions in Phenolic Chromophores
| Transition Type | Orbitals Involved | Relative Energy | Typical Wavelength Range |
|---|---|---|---|
| π → π* | Pi Bonding to Pi Antibonding | High | ~200 nm and ~270 nm |
| n → π* | Non-bonding to Pi Antibonding | Low | >280 nm |
The UV-Vis absorption spectrum of a phenol is highly dependent on the pH of the solution. In a basic medium, the phenolic hydroxyl group can be deprotonated to form a phenolate (B1203915) anion. This conversion results in a noticeable change in the absorption spectrum known as a bathochromic shift, or red shift. researchgate.net
The formation of the phenolate anion introduces a negative charge on the oxygen atom. This charge is delocalized into the aromatic π-system through resonance, which increases the electron density of the ring. This delocalization has the effect of raising the energy of the highest occupied molecular orbital (HOMO) and lowering the energy of the lowest unoccupied molecular-orbital (LUMO). The result is a smaller HOMO-LUMO energy gap. researchgate.net Because the energy of an electronic transition is inversely proportional to the wavelength of light absorbed, this smaller energy gap leads to absorption at a longer wavelength, causing the characteristic red shift. This phenomenon is a key diagnostic feature for phenols in UV-Vis spectroscopy.
Mass Spectrometry (MS) and Hyphenated Techniques
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. matec-conferences.org For the analysis of phenolic compounds, GC-MS offers high sensitivity and selectivity. matec-conferences.orgnih.gov Phenols are often analyzed by GC-MS after a derivatization step, which increases their volatility and thermal stability. researchgate.netnih.gov A common method is silylation, where an active hydrogen (like the one on the phenolic hydroxyl group) is replaced by a trimethylsilyl (TMS) group. nih.gov In the case of this compound, the phenolic proton would be derivatized, for instance, by reacting it with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a TMS ether.
The analytical process involves injecting the derivatized sample into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the capillary column. nih.gov As the separated components exit the column, they enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented, and detected. The resulting mass spectrum provides a fragmentation pattern that is used to identify the compound by comparing it to spectral libraries or through manual interpretation. researchgate.net The fragmentation of the TMS-derivatized this compound would be expected to show characteristic ions, such as a prominent peak at m/z 73, corresponding to the [Si(CH₃)₃]⁺ ion, and fragments related to the benzylic structure.
Table 3: Typical Parameters for GC-MS Analysis of Derivatized Phenols
| Parameter | Typical Setting | Purpose |
|---|---|---|
| GC Column | DB-5MS, HP-5MS (or similar) | Separation of analytes |
| Injector Temp. | 250 - 280 °C | Sample vaporization |
| Carrier Gas | Helium | Mobile phase |
| Oven Program | Temperature ramp (e.g., 60 to 300 °C) | Elution and separation |
| Ionization Mode | Electron Impact (EI), 70 eV | Fragmentation of analyte |
| MS Detector | Quadrupole or Ion Trap | Mass analysis |
| Scan Range | m/z 40 - 550 | Detection of fragment ions |
While standard GC-MS provides nominal mass data (integer masses), high-resolution mass spectrometry (HRMS) is employed for the precise determination of an ion's mass-to-charge ratio (m/z) to four or more decimal places. This high level of accuracy is crucial for unambiguously confirming the elemental composition of a compound. researchgate.net
For this compound, the molecular formula is C₁₀H₁₆OSi. Using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O, ²⁸Si), the monoisotopic mass can be calculated with high precision. HRMS analysis of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would yield a measured m/z value that can be compared to the theoretical exact mass. If the measured mass matches the calculated mass within a narrow tolerance (typically <5 ppm), it provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas that might have the same nominal mass. This capability makes HRMS an indispensable tool for confirming the identity of novel compounds or for verifying the composition of synthesized materials.
Crystallographic Analysis of this compound Remains Undetermined
A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published single-crystal X-ray diffraction data for the compound this compound. Consequently, a detailed analysis of its solid-state structure, including precise bond lengths, bond angles, and the specific nature of its intermolecular interactions within a crystal lattice, cannot be provided at this time.
A hypothetical analysis, were the data available, would focus on several key areas:
Solid-State Structure Determination: The primary outcome of a single-crystal X-ray diffraction experiment would be the determination of the compound's unit cell parameters (the dimensions of the basic repeating unit of the crystal), its crystal system (e.g., monoclinic, orthorhombic), and its space group, which describes the symmetry elements within the crystal. This fundamental data would form the basis for understanding the molecule's conformation in the solid state.
Intermolecular Interactions and Crystal Packing: A detailed examination of the crystallographic data would allow for the identification and characterization of all intermolecular forces. It would be expected that the phenolic hydroxyl group would participate in hydrogen bonding, potentially forming chains or more complex networks that would be a dominant feature of the crystal packing. Furthermore, the analysis would investigate weaker interactions, such as C-H···π interactions between the trimethylsilyl methyl groups and the aromatic ring of neighboring molecules, as well as van der Waals forces, which would collectively stabilize the three-dimensional crystal structure.
Without experimental crystallographic data, any discussion on these structural features remains speculative. The scientific community has not yet published a report on the successful crystallization and subsequent X-ray diffraction analysis of this compound. Therefore, the detailed tables of crystallographic data and intermolecular interactions requested cannot be generated.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For 4-[(trimethylsilyl)methyl]phenol, DFT studies have been instrumental in elucidating its geometry, electronic structure, and reactivity.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For phenolic compounds, the orientation of substituents on the aromatic ring significantly influences their stability. Computational studies on related phenolic compounds, such as cresols, have shown that the most stable conformations are often achieved when a hydrogen atom of a methyl group is perpendicular to the benzene (B151609) ring. researchgate.net The B3LYP/cc-pVTZ level of theory has proven effective for the computational study of molecular conformations in phenolic compounds. researchgate.net
Conformational analysis involves identifying the different spatial arrangements of atoms (conformers) and their relative energies. For flexible molecules, this is crucial for understanding their behavior. While specific conformational analysis data for this compound is not abundant in the provided results, the principles can be inferred from studies on similar molecules. For instance, in 2-methoxyphenol, the most stable conformer is stabilized by an intramolecular hydrogen bond. researchgate.net Although this compound does not have a substituent capable of forming a strong intramolecular hydrogen bond with the phenolic hydroxyl group, the rotational barrier of the trimethylsilylmethyl group would be a key factor in its conformational landscape.
Electronic Structure and Properties (e.g., HOMO-LUMO Gap, Band Gap Energy)
The electronic structure of a molecule is fundamental to its chemical reactivity and spectroscopic properties. Key parameters derived from electronic structure calculations include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. ijarset.comnih.gov A smaller gap suggests higher reactivity and lower kinetic stability. ijarset.com
DFT calculations are widely used to determine HOMO-LUMO energies and the resulting gap. For example, in a study on a different phenolic compound, the HOMO-LUMO energy gap was calculated to be -0.08657 eV, indicating high chemical reactivity. nih.gov The energies of HOMO and LUMO are related to the ionization potential and electron affinity of the molecule, respectively. ijarset.com
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ability to donate an electron (ionization potential). ijarset.com |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the ability to accept an electron (electron affinity). ijarset.com |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates chemical reactivity, kinetic stability, and polarizability. ijarset.comnih.gov |
Reactivity Descriptors (e.g., Chemical Potential, Hardness, Electrophilicity Index)
Conceptual DFT provides a framework for quantifying the reactivity of molecules through various descriptors. These descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). ijarset.comnih.gov
Chemical Potential (μ) : Represents the escaping tendency of electrons from a system. A higher chemical potential indicates a better electron donor. ijarset.comresearchgate.net
Chemical Hardness (η) : Measures the resistance to change in electron distribution or charge transfer. Molecules with a small HOMO-LUMO gap are considered "soft," while those with a large gap are "hard." ijarset.com
Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a better electrophile. ijarset.commdpi.com
These reactivity descriptors are crucial for predicting how a molecule will behave in a chemical reaction. mdpi.com For instance, a molecule with a low chemical potential and a high electrophilicity index is expected to be a good electrophile. mdpi.com
| Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Higher values indicate better nucleophilicity. ijarset.comresearchgate.net |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Higher values indicate greater stability and lower reactivity. ijarset.com |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Higher values indicate stronger electrophilic character. ijarset.commdpi.com |
Tautomerism and Tautomer Stability Analysis
Tautomerism involves the migration of a proton, often accompanied by a shift of a double bond. For phenolic compounds, keto-enol tautomerism is a possibility. Computational methods, particularly DFT, can be employed to investigate the relative stabilities of different tautomers. nih.gov
In a study on a related Schiff base, DFT calculations were used to understand the proton transfer process and determine the relative energies of the phenol-imine and keto-amine tautomers. nih.gov The results showed that the relative stability of tautomers can be influenced by the solvent, with polar solvents favoring the existence of both forms. nih.gov For this compound, the keto tautomer would involve the formation of a cyclohexadienone structure. DFT calculations could predict the energy difference between the phenolic and keto forms, providing insight into which tautomer is more stable under different conditions.
Mechanistic Pathway Elucidation through Computational Chemistry
Computational chemistry offers powerful tools to map out the pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.
Potential Energy Surface Mapping
A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. libretexts.orgwikipedia.org It serves as a conceptual landscape for understanding chemical reactions, where reactants are in valleys and transition states are at saddle points. libretexts.org By mapping the PES, chemists can identify the minimum energy path for a reaction, which connects reactants to products via the transition state. sciepub.com
Transition State Analysis and Activation Parameters
Theoretical studies on the reactivity of this compound, particularly in electrophilic aromatic substitution reactions, involve the analysis of transition states and the calculation of activation parameters. While specific transition state calculations for this exact molecule are not extensively documented in the literature, general principles can be applied by analogy to similar phenolic compounds.
The reaction mechanism for electrophilic attack on a phenol (B47542) generally proceeds through the formation of a high-energy intermediate. libretexts.org Computational methods, such as Density Functional Theory (DFT), can model the geometry of the transition state leading to this intermediate. psu.eduresearchgate.net For this compound, the bulky trimethylsilylmethyl group at the para position is expected to influence the activation energy of such reactions. stackexchange.com
The activation energy (Ea) is a critical parameter determined from these calculations, representing the energy barrier that must be overcome for a reaction to occur. For the alkylation of phenol with tert-butyl alcohol over a zeolite catalyst, a concerted mechanism was found to be preferred, with calculated activation energies of 110.7 kJ/mol for ortho-tert-butylation and 121.9 kJ/mol for para-tert-butylation. psu.edu These values highlight the influence of the substituent's position on the energy barrier. For this compound, similar computational approaches would be necessary to determine the precise activation energies for various reactions.
Reaction Constant and Steric/Electronic Effects
The influence of the trimethylsilylmethyl substituent on the reactivity of the phenolic ring can be quantitatively assessed using the Hammett equation, which relates reaction rates and equilibrium constants to substituent and reaction constants. wikipedia.org The reaction constant, ρ (rho), is determined from a Hammett plot and indicates the sensitivity of a reaction to substituent effects. pharmacy180.com A positive ρ value signifies that the reaction is favored by electron-withdrawing groups, while a negative value indicates favorability with electron-donating groups. wikipedia.org For the ionization of phenols in water, the reaction constant is +2.008, indicating that electron-withdrawing substituents enhance acidity. wikipedia.org
The trimethylsilylmethyl group is generally considered to be electron-donating, which would suggest a negative Hammett substituent constant (σ). For instance, the p-Si(CH₃)₃ group has a σ value of -0.07. pharmacy180.com This electron-donating nature increases the electron density in the aromatic ring, particularly at the ortho and para positions, thereby activating it towards electrophilic attack. numberanalytics.com
Spectroscopic Property Prediction and Validation
Computational methods are powerful tools for predicting the spectroscopic properties of molecules, providing data that can be compared with and aid in the interpretation of experimental spectra.
Theoretical NMR Chemical Shift Calculation (GIAO Method)
The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts. imist.maresearchgate.net This method, often employed in conjunction with DFT, can provide highly accurate predictions of ¹H and ¹³C NMR spectra. The accuracy of GIAO calculations depends on the choice of the functional and basis set. modgraph.co.uk
Vibrational Frequency Calculations (FTIR, Raman)
Theoretical vibrational frequencies for this compound can be calculated using DFT methods, which provide insights into the molecule's infrared (FTIR) and Raman spectra. ijaemr.com These calculations yield a set of normal modes of vibration, each with a corresponding frequency and intensity. ijaemr.com
For phenol, DFT calculations have been shown to reproduce the experimental vibrational spectrum with good accuracy. ijaemr.com The characteristic vibrational modes include O-H stretching, O-H in-plane bending, C-O stretching, and various phenyl ring deformations. ijaemr.com In the case of this compound, additional vibrational modes associated with the trimethylsilylmethyl group would be present. The calculated spectra can be compared with experimental data to confirm the molecular structure and assign the observed spectral bands. researchgate.net
UV-Vis Absorption Spectra Simulation (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for simulating UV-Vis absorption spectra. nih.govresearchgate.net This approach calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption bands in the experimental spectrum. nih.gov
Studies on substituted phenols have shown that TD-DFT can accurately predict the shifts in the primary and secondary absorption bands upon substitution. nih.gov The position of the absorption maxima is influenced by the electronic nature of the substituents. For this compound, the electron-donating trimethylsilylmethyl group is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted phenol. TD-DFT calculations would allow for a quantitative prediction of these shifts and a deeper understanding of the electronic transitions involved. nih.govnih.gov
Intermolecular Interaction Analysis
The study of intermolecular interactions is crucial for understanding the solid-state properties of this compound, such as its crystal packing and melting point. These interactions can be investigated using computational methods that analyze the electron density distribution and calculate interaction energies. neliti.com
For phenolic compounds, hydrogen bonding involving the hydroxyl group is a dominant intermolecular interaction. researchgate.net In the solid state, these hydrogen bonds can lead to the formation of chains or more complex networks. In addition to hydrogen bonding, this compound would exhibit van der Waals interactions due to the bulky and non-polar trimethylsilylmethyl group. The crystal packing is a result of the interplay between these attractive and repulsive forces. nih.govrsc.org Computational techniques such as Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts, providing a detailed picture of the crystal structure.
Hirshfeld Surface and Fingerprint Analysis
A comprehensive search of scientific literature reveals a notable absence of specific studies focused on the Hirshfeld surface analysis of this compound. This powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state has not yet been applied to this particular compound.
In related phenol derivatives, Hirshfeld surface analysis, coupled with 2D fingerprint plots, has been instrumental in deconvoluting the complex network of non-covalent interactions that dictate their crystal packing. These studies typically reveal the percentage contributions of various contacts, such as H···H, C···H, and O···H interactions, which are fundamental to understanding the supramolecular architecture. For instance, in other phenolic structures, H···H interactions often account for a significant portion of the total Hirshfeld surface area, highlighting the importance of van der Waals forces in the crystal packing. The characteristic red spots on the d_norm surface in these analyses pinpoint the locations of specific hydrogen bonds and other short intermolecular contacts, providing a visual map of the key cohesive forces.
Although no specific data exists for this compound, it is plausible that a future Hirshfeld surface analysis would reveal significant contributions from H···H contacts due to the presence of the trimethylsilyl (B98337) and methyl groups, as well as crucial O–H···O or O–H···π interactions involving the phenolic hydroxyl group and the aromatic ring. The silicon atom could also participate in weaker, yet structurally significant, interactions. However, without experimental crystallographic data and subsequent computational analysis, these remain hypothetical considerations.
Non-Covalent Interaction (NCI) Analysis
Similar to the Hirshfeld surface analysis, there is currently no published research that has performed a Non-Covalent Interaction (NCI) analysis specifically on this compound. NCI analysis is a computational method that utilizes the electron density and its derivatives to identify and visualize both attractive and repulsive non-covalent interactions in real space. This technique generates isosurfaces that are color-coded to indicate the nature and strength of the interactions, with blue typically representing strong attractive forces like hydrogen bonds, green indicating weaker van der Waals interactions, and red highlighting steric clashes.
For analogous molecular systems, NCI analysis has provided deep insights into the subtle interplay of forces that govern molecular conformation and aggregation. It has been effectively used to visualize intramolecular hydrogen bonds and to characterize the dispersion forces that are crucial for the stability of molecular complexes.
A theoretical NCI analysis of this compound would be anticipated to reveal a prominent attractive isosurface corresponding to the O–H···O hydrogen bond in a potential dimer or a significant intramolecular interaction. Furthermore, green isosurfaces would likely be observed around the bulky trimethylsilyl group and the phenyl ring, indicative of the widespread van der Waals interactions. The steric hindrance introduced by the trimethylsilyl group could also be visualized as red regions of steric repulsion. Such an analysis would offer a more intuitive and detailed picture of the non-covalent landscape of this molecule, complementing the quantitative nature of Hirshfeld surface analysis.
Quantum Chemical Descriptors and Reactivity Indices
Specific quantum chemical calculations detailing the reactivity indices of this compound are not available in the current body of scientific literature. The determination of these descriptors, which are derived from conceptual Density Functional Theory (DFT), is essential for predicting the chemical behavior and reactivity of a molecule.
For a molecule like this compound, one would expect the HOMO to be localized primarily on the electron-rich phenol ring and the oxygen atom, indicating these as the most probable sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the aromatic ring. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity. The presence of the electron-donating trimethylsilylmethyl group would be expected to raise the HOMO energy level, potentially making the molecule more susceptible to oxidation compared to unsubstituted phenol.
A comprehensive computational study would be necessary to generate the precise values for these descriptors, which could then be used to predict the molecule's behavior in various chemical reactions.
Table 1: Hypothetical Quantum Chemical Descriptors for this compound
| Descriptor | Predicted Value (Arbitrary Units) | Significance |
| HOMO Energy | - | Electron-donating ability |
| LUMO Energy | - | Electron-accepting ability |
| HOMO-LUMO Gap | - | Chemical reactivity and stability |
| Ionization Potential | - | Energy required to remove an electron |
| Electron Affinity | - | Energy released upon gaining an electron |
| Electronegativity (χ) | - | Tendency to attract electrons |
| Global Hardness (η) | - | Resistance to change in electron distribution |
| Global Softness (S) | - | Reciprocal of hardness, indicates reactivity |
Note: The values in this table are for illustrative purposes only and are not based on actual calculations, as such data is not currently available.
Solvation Effects and Environmental Influence on Molecular Properties
There is a lack of published research investigating the specific solvation effects and the influence of the environment on the molecular properties of this compound. Such studies, typically employing computational models like the Polarizable Continuum Model (PCM), are vital for understanding how a molecule behaves in different solvent environments.
Solvation can significantly impact a molecule's conformational preferences, electronic structure, and reactivity. For this compound, the polarity of the solvent would play a critical role. In polar protic solvents, the phenolic hydroxyl group would act as a hydrogen bond donor and acceptor, leading to strong solute-solvent interactions. This could influence the acidity of the phenol and the rotational barrier of the trimethylsilylmethyl group. In nonpolar solvents, dispersion forces would dominate the interactions between the solute and the solvent.
A computational study on the solvation of this compound would involve optimizing its geometry in different solvent continua and calculating the changes in its molecular properties, such as the dipole moment and the HOMO-LUMO energy gap. This would provide valuable insights into its solubility and how its reactivity is modulated by the surrounding medium. The absence of such studies represents a significant gap in the comprehensive understanding of this compound's chemical behavior.
Applications and Advanced Research Directions
Role as Organic Synthesis Building Blocks and Intermediates
The intrinsic reactivity of the phenolic hydroxyl group, combined with the influence of the silicon-containing substituent, positions 4-[(trimethylsilyl)methyl]phenol as a valuable intermediate in the synthesis of complex molecules.
Precursors for Fine Chemicals and Specialty Molecules
While detailed, large-scale synthesis of specific fine chemicals using this compound is not yet extensively documented in publicly available literature, its structure is inherently suited for creating a variety of derivatives. The phenolic moiety can undergo reactions such as etherification and esterification. For instance, the reaction of phenols with alkyl halides in the presence of a base can yield ethers, and with acyl chlorides or anhydrides can produce esters. These reactions could be applied to this compound to generate a library of novel compounds with potential applications in pharmaceuticals, agrochemicals, and fragrance industries. The presence of the trimethylsilyl (B98337) group can also influence the reactivity and solubility of these derivatives in nonpolar solvents.
The synthesis of Schiff bases, for example, often involves the condensation of a phenolic compound with a primary amine. The synthesis of a Schiff base from 3-methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol has been reported, highlighting a common reaction pathway for phenols that could be applicable to this compound. nih.govresearchgate.net
Stereoselective and Regioselective Catalytic Processes
The involvement of phenols in stereoselective and regioselective reactions is a well-established area of organic chemistry. For example, cyclic ortho esters can react with phenols in a stereoselective and regioselective manner in the presence of a Lewis acid catalyst like BF(3)·OEt(2) at low temperatures. nih.gov The electronic properties of the phenol (B47542) and the nature of the cation formed determine whether the reaction occurs at the carbon para to an electron-donating group or at the phenolic hydroxyl group. nih.gov Although specific studies detailing the use of this compound in such catalytic processes are not prevalent, its electronic profile suggests it could be a viable substrate for these transformations, potentially leading to the synthesis of chiral molecules with high purity.
Contributions to Polymer and Materials Science
The incorporation of silicon-containing moieties into polymer backbones or as side chains is a known strategy for modifying material properties. The bifunctional nature of this compound—a reactive phenol group for polymerization and a trimethylsilyl group for property modulation—makes it a promising candidate for the development of advanced polymers and composites.
Enhancement of Material Properties via Siloxane Functionalities
The introduction of siloxane functionalities into polymers can lead to significant improvements in their properties. While direct studies on polymers derived from this compound are limited, research on related silicon-containing polymers provides valuable insights. For example, the synthesis of polysulfones containing trimethylsilyl groups has been shown to result in materials with high gas permeability and selectivity, which are desirable for membrane applications. canada.ca The trimethylsilyl group in these polymers contributes to an increase in free volume, facilitating gas transport. It is plausible that incorporating this compound into polymer structures could impart similar enhancements, along with improved thermal stability and hydrophobicity, which are characteristic of siloxane-containing materials. The use of sterically hindered phenols as antioxidants in polymers like poly(1-trimethylsilyl-1-propyne) also demonstrates the utility of phenolic compounds in improving the thermal-oxidative stability of silyl-containing polymers. mdpi.com
Modification of Polymer Rigidity and Glass Transition Temperatures
Studies on thin polymer films have shown that the Tg can be influenced by various factors, including film thickness and interactions with a substrate. aps.org For instance, the Tg of freestanding polystyrene films decreases with decreasing thickness, a phenomenon attributed to the presence of free surfaces. aps.org The chemical structure of the polymer, including the presence of specific functional groups, also plays a crucial role. For polyaniline films, the Tg was found to be in the range of 105-220°C, depending on the residual solvent content. kpi.ua While specific data for polymers containing this compound is not available, it is an active area of research to understand how silyl (B83357) groups influence the thermal transitions of polymers.
| Polymer System | Observed Effect on Glass Transition Temperature (Tg) | Reference |
| Freestanding Polystyrene Films | Linear reduction in Tg with decreasing film thickness. | aps.org |
| Polystyrene Films on Si Substrate | Tg values shift to higher temperatures, consistent with the bulk value. | aps.org |
| Polyaniline Films | Tg ranges from 105-220°C depending on residual solvent. | kpi.ua |
Development of Next-Generation Composites
Next-generation composites aim to provide enhanced performance through the integration of advanced materials and manufacturing processes. Phenolic resins, such as those derived from phenol and formaldehyde (B43269), are known for their excellent thermal and chemical resistance but are often brittle. researchgate.net The modification of these resins with nanomaterials or other polymers is a common strategy to improve their mechanical properties.
The incorporation of this compound into composite matrices could offer several advantages. The phenolic group can react with formaldehyde or other crosslinkers to form the resin network, while the trimethylsilylmethyl group can act as an internal modifier. This could lead to composites with improved toughness and thermal stability. Furthermore, the silicon-containing group could enhance the compatibility and adhesion between the polymer matrix and inorganic fillers (like glass or carbon fibers), which are often treated with silane (B1218182) coupling agents. This dual functionality within a single molecule makes this compound a compelling component for the design of advanced, high-performance composites.
Advanced Analytical Reagents and Standards
While not established as a primary analytical standard, this compound serves as a valuable reagent in specialized research and development contexts. It is supplied by chemical companies as a unique compound for early-stage discovery research. researchgate.netsci-hub.se In this capacity, its primary role is not for routine calibration but as a building block or reference material in the synthesis of more complex molecules or in the development of new analytical methodologies.
Researchers may utilize this compound to:
Develop Chromatographic Methods: Its distinct structure can be used to test the separation efficiency of new chromatography columns or mobile phases, particularly in methods like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) where silylated compounds are common.
Serve as a Precursor for Derivatization: The phenolic group can be a site for derivatization, allowing the compound to be used in creating novel analytical reagents with tailored properties for specific detection or separation challenges.
Act as a Reference in Spectroscopic Studies: In techniques like Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy, the compound can serve as a model for studying the influence of silicon-containing moieties on the spectral characteristics of phenolic rings.
It is important to note that suppliers often provide this compound without extensive analytical data, placing the responsibility on the researcher to confirm its identity and purity for their specific application. researchgate.netsci-hub.se
Research in Antioxidant Chemistry (Mechanism-Focused)
The phenolic structure of this compound makes it a candidate for antioxidant applications. Research in this area focuses on elucidating the precise mechanisms by which it neutralizes free radicals, which is fundamental to designing more effective antioxidants.
The primary mechanism for most phenolic antioxidants is the donation of a hydrogen atom from the hydroxyl (-OH) group to a free radical. The feasibility of this process is largely governed by the O-H Bond Dissociation Energy (BDE). A lower BDE indicates that the hydrogen atom can be abstracted more easily, generally leading to higher antioxidant activity.
While direct experimental BDE values for this compound are not widely published, its BDE can be estimated by comparing it to related compounds. Quantum chemical calculations on similar molecules, such as 2,6-di-trimethylsilyl-4-methylphenol, predict a BDE of 80.7 kcal/mol. nih.gov This is comparable to, though slightly higher than, the BDE of the widely used commercial antioxidant Butylated Hydroxytoluene (BHT), which is approximately 78.6 kcal/mol. nih.gov Both are significantly lower than the BDE of unsubstituted phenol, underscoring the stabilizing effect of silyl and alkyl substituents.
Table 1: Comparison of O-H Bond Dissociation Energies (BDE) for Phenol and Related Antioxidants
| Compound | Substituent(s) | O-H BDE (kcal/mol) | Reference |
| Phenol | None | ~87.0 | mdpi.com |
| Butylated Hydroxytoluene (BHT) | 2,6-di-tert-butyl, 4-methyl | 78.6 | nih.gov |
| 2,6-di-TMS-4-methylphenol | 2,6-di-trimethylsilyl, 4-methyl | 80.7 | nih.gov |
| This compound | 4-(trimethylsilyl)methyl | Predicted to be lower than phenol |
Phenolic compounds primarily exert their antioxidant effects through two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.gov
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) directly donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing it. The antioxidant itself becomes a phenoxyl radical (ArO•), which is typically less reactive and more stable.
ArOH + R• → ArO• + RH
This is often the predominant mechanism for phenolic antioxidants. mdpi.com The efficiency of HAT is directly correlated with the O-H BDE; a lower BDE facilitates faster hydrogen donation. Given that the trimethylsilylmethyl group is electron-donating and lowers the BDE, this compound is expected to be an effective antioxidant via the HAT mechanism.
Single Electron Transfer (SET): In the SET mechanism, the phenol first transfers an electron to the free radical, forming a radical cation (ArOH•⁺) and an anion (R⁻). The radical cation can then deprotonate to form the stable phenoxyl radical.
ArOH + R• → ArOH•⁺ + R⁻ → ArO• + RH
The favorability of SET depends on the ionization potential of the phenol and the solvent environment. While possible, HAT is generally considered the more significant pathway for phenols in non-polar environments. nih.gov
For this compound, the electron-donating nature of the substituent stabilizes the transition states for both HAT and SET, but its most critical contribution is the lowering of the BDE, which directly enhances the rate of the HAT reaction.
Once the 4-[(trimethylsilyl)methyl]phenoxyl radical is formed via hydrogen donation, its stability is key to its effectiveness as an antioxidant. A highly stable radical will not propagate new radical chains. The stability is determined by the delocalization of the unpaired electron (spin) across the molecule.
The distribution of this unpaired electron can be mapped using computational methods like Density Functional Theory (DFT) and experimentally observed using techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govnih.gov In a phenoxyl radical, the spin density is not confined to the oxygen atom but is delocalized primarily to the ortho and para positions of the aromatic ring through resonance. nih.gov
For the 4-[(trimethylsilyl)methyl]phenoxyl radical, the substituent is at the para position. The electron-donating character of the -CH₂Si(CH₃)₃ group would help to further stabilize the radical. DFT calculations would likely show significant spin density on the oxygen atom and the carbon atoms at the two ortho positions. Understanding this distribution is crucial as it dictates the radical's subsequent reactivity, such as its potential to dimerize or react with other molecules. nih.gov
Design and Synthesis of Functional Materials
The bifunctional nature of this compound—possessing a reactive phenolic hydroxyl group and a robust trimethylsilyl moiety—makes it a promising monomer for the synthesis of advanced functional materials. While widespread applications are still emerging, its structure suggests potential in several areas:
Silicon-Containing Polymers: It can be used as a monomer to create polymers such as polycarbonates, polyesters, or epoxy resins. The incorporation of the trimethylsilylmethyl group into the polymer backbone can impart desirable properties, including:
Enhanced Thermal Stability: Silicon-containing polymers often exhibit higher thermal and oxidative stability compared to their purely organic counterparts.
Increased Hydrophobicity: The nonpolar silyl group can increase the water-repellency of the material surface.
Improved Gas Permeability: The bulky silyl groups can increase the free volume within the polymer matrix, which is a desirable trait for materials used in gas separation membranes.
Modified Phenolic Resins: It can be incorporated into traditional phenol-formaldehyde resins. This modification could improve the thermal properties and processability of the resulting thermoset, potentially reducing brittleness and improving solubility in organic solvents during processing.
Precursors for Nanostructured Materials: The trimethylsilyl group can act as a leaving group in certain chemical reactions, providing a route for creating porous or patterned materials. For example, it could be used in the fabrication of organosilicate glasses or as a component in photoresists for microlithography.
The synthesis of these materials would typically involve leveraging the reactivity of the phenolic -OH group in polymerization reactions, while the silicon-containing tail modifies the bulk properties of the final material.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for characterizing 4-[(trimethylsilyl)methyl]phenol, and what key spectral features should researchers prioritize?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Focus on -NMR to identify the trimethylsilyl (-Si(CH)) proton environment (δ ~0.1–0.3 ppm) and aromatic protons (δ ~6.5–7.5 ppm). -NMR should confirm the silyl-methyl carbon (δ ~0–5 ppm) and phenolic aromatic carbons .
- Mass Spectrometry (MS) : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak ([M+H]) and fragmentation patterns. The trimethylsilyl group often generates characteristic fragments (e.g., loss of -Si(CH)) .
- Infrared (IR) Spectroscopy : Identify O-H stretching (~3200–3600 cm) and Si-C stretching (~700–800 cm) bands .
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer :
- Silylation of 4-Hydroxybenzyl Alcohol : React 4-hydroxybenzyl alcohol with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) under anhydrous conditions. Monitor progress via thin-layer chromatography (TLC) .
- Protection/Deprotection Strategies : Use inert atmospheres (N/Ar) to prevent oxidation of the phenolic -OH group. Optimize temperature (e.g., 0–25°C) to minimize side reactions like silyl migration .
Q. How should researchers safely handle and store this compound to prevent degradation?
- Methodological Answer :
- Storage : Store under inert gas (N/Ar) at 2–8°C to avoid moisture-induced hydrolysis of the silyl group. Use amber vials to protect against light .
- Handling : Use gloves and protective eyewear. Avoid prolonged exposure to air; work in a fume hood due to potential volatility .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations elucidate the electronic structure and reactivity of this compound?
- Methodological Answer :
- Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to model the molecule. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- Reactivity Insights : Calculate Mulliken charges to identify electron-rich regions (e.g., phenolic oxygen) and assess the steric effects of the bulky trimethylsilyl group on reaction pathways .
Q. What crystallographic strategies resolve structural ambiguities in this compound, particularly regarding hydrogen bonding and packing?
- Methodological Answer :
- Software Tools : Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids. WinGX integrates data processing and analysis .
- Hydrogen Bond Analysis : Apply graph set analysis (e.g., Etter’s rules) to classify O-H···O/Si interactions. Compare with similar silylated phenols to identify packing motifs .
Q. How can contradictions in experimental data (e.g., NMR shifts vs. computational predictions) be systematically addressed?
- Methodological Answer :
- Validation : Cross-reference experimental NMR shifts with DFT-calculated chemical shifts (e.g., using gauge-including atomic orbital (GIAO) methods). Discrepancies may arise from solvent effects or conformational flexibility .
- Dynamic Effects : Perform variable-temperature NMR to probe rotational barriers of the silyl group, which may cause signal splitting at low temperatures .
Q. What role do hydrogen bonding networks play in stabilizing the crystal lattice of this compound, and how can these be experimentally probed?
- Methodological Answer :
- X-ray Diffraction : Collect high-resolution data to map O-H···π or O-H···Si interactions. Compare with Hirshfeld surface analysis to quantify intermolecular contacts .
- Thermal Analysis : Use differential scanning calorimetry (DSC) to correlate melting points with hydrogen bond strength. Stronger networks typically yield higher thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
